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The field of immuno-oncology is witnessing a paradigm shift with the advent of in situ cancer
vaccines, a therapeutic strategy that turns the tumor itself into a personalized vaccine factory.
Among the promising candidates in this class is AT-108, a novel agent that reprograms tumor
cells into antigen-presenting cells. This guide provides a comprehensive comparison of AT-108
with other leading in situ cancer vaccines, supported by available preclinical and clinical data,
to aid researchers, scientists, and drug development professionals in their evaluation of this
emerging therapeutic landscape.

Executive Summary

In situ cancer vaccines aim to generate a systemic anti-tumor immune response by
manipulating the tumor microenvironment, thereby circumventing the need for ex vivo vaccine
manufacturing. This is achieved through various mechanisms, including oncolytic virotherapy,
engagement of Toll-like receptors (TLRs), and, in the case of AT-108, direct cellular
reprogramming. This guide benchmarks AT-108 against three distinct in situ vaccination
strategies:

o Talimogene Laherparepvec (T-VEC): An oncolytic virus and the first FDA-approved in situ
cancer vaccine.

o BO-112: A synthetic double-stranded RNA that acts as a TLR3 agonist.
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e TLR9 Agonists (e.g., PF-3512676): Oligonucleotides that stimulate the innate immune
system through TLR9 activation.

» Nanoparticle-based Vaccines (e.g., AIRISE-02): A platform for co-delivering
immunostimulatory agents to the tumor microenvironment.

The following sections detail the mechanisms of action, present comparative efficacy and
safety data in tabular format, and provide insights into the experimental protocols that
generated this information.

Mechanism of Action: A Comparative Overview

The fundamental difference between these in situ vaccines lies in their approach to initiating an
anti-tumor immune response.

AT-108: This novel therapy utilizes a replication-deficient adenoviral vector to deliver a
proprietary combination of reprogramming factors directly into tumor cells.[1][2] This forces the
cancer cells to transform into conventional type 1 dendritic cells (cDC1s), potent antigen-
presenting cells that can effectively prime and activate a robust anti-tumor T-cell response.[1][2]

[3]14]

T-VEC (Imlygic®): T-VEC is a genetically modified herpes simplex virus-1. It selectively
replicates within and lyses cancer cells, releasing tumor-associated antigens and danger
signals.[5][6] Furthermore, it is engineered to express granulocyte-macrophage colony-
stimulating factor (GM-CSF), a cytokine that enhances the recruitment and maturation of
dendritic cells to the tumor site.

BO-112: This synthetic, double-stranded RNA molecule mimics a viral infection.[7] When
injected intratumorally, it activates Toll-like receptor 3 (TLR3) and other intracellular sensors,
leading to the induction of immunogenic cell death and a pro-inflammatory tumor
microenvironment, thereby attracting and activating immune cells.[7]

TLR9 Agonists (e.g., PF-3512676): These are synthetic oligonucleotides containing
unmethylated CpG motifs that are recognized by TLR9, a receptor expressed on immune cells
like B cells and plasmacytoid dendritic cells. Intratumoral injection of TLR9 agonists stimulates
a potent innate immune response, leading to the activation of antigen-presenting cells and
subsequent T-cell priming against tumor antigens.[8][9]
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Nanoparticle-based Vaccines (e.g., AIRISE-02): This approach utilizes nanopatrticles to co-

deliver immunostimulatory agents, such as a TLR9 agonist (CpG) and an inhibitor of an

immunosuppressive molecule (STAT3 siRNA), directly to the tumor. This combination is

designed to both stimulate an anti-tumor immune response and overcome the

Immunosuppressive tumor microenvironment.[10][11][12]

Comparative Data Tables

The following tables summarize the available preclinical and clinical data for AT-108 and its

comparators.

Table 1: Preclinical Efficacy of AT-108 and Nanoparticle-based In Situ Vaccines

Vaccine Model System

Key Findings

Mouse melanoma models
AT-108 (including checkpoint
blockade-resistant models)

- Induces complete tumor
regressions.[1] - Establishes
long-term systemic immunity
and protects against tumor
rechallenge, even in a
metastatic setting.[1][2] -
Remodels the tumor
microenvironment, promoting
infiltration and activation of

cytotoxic T cells.[1]

Mouse melanoma, breast, and
AIRISE-02
colon cancer models

- In combination with
checkpoint inhibitors, cured
63% of mice with aggressive
melanoma.[10][11][12] -
Induced regression of both
injected and distant, untreated
tumors.[10][11][12] -
Demonstrated a long-term
memory immune effect.[10][11]
[12]

Table 2: Clinical Efficacy of In Situ Cancer Vaccines
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Unresectab Median
T-VEC OPTIM (III) le 295 26.4% 16.3% 0S: 23.3
Melanoma months
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BO-112 + Anti-PD-1 )
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Table 3: Safety and Tolerability of Clinically Tested In Situ Cancer Vaccines

Most Common

Grade =3 Adverse

Vaccine Trial (Phase)
Adverse Events Events
Fatigue, chills,
] pyrexia, nausea, .
T-VEC OPTIM (Il ) o Cellulitis (2.1%)
influenza-like iliness,
injection site pain
Asthenia, pyrexia,
BO-112 + 38.1% (any cause),

SPOTLIGHT-203 (I)

Pembrolizumab

diarrhea, chills,

nausea

9.5% (drug-related)

PF-3512676 +

Radiotherapy

Phase I/l

Grade 1-2 local or

systemic reactions

No treatment-limiting
adverse events

reported

Experimental Protocols
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A detailed understanding of the experimental methodologies is crucial for interpreting the
presented data.

AT-108 Preclinical Studies (Based on Science
Immunology Publication)

o Animal Models: C57BL/6 mice were used for syngeneic melanoma models, including
B16F10. Checkpoint blockade-resistant models were also utilized.

o Treatment Regimen: AT-108, a replication-deficient adenoviral vector encoding three
proprietary reprogramming factors, was administered via intratumoral injection.

» Efficacy Evaluation: Tumor growth was monitored by caliper measurements. Systemic
immunity was assessed by challenging cured mice with a secondary tumor inoculation. The
tumor microenvironment was analyzed using techniques such as flow cytometry and
immunohistochemistry to characterize immune cell infiltration and activation.

T-VEC OPTIiM Phase Ill Trial

o Study Design: A randomized, open-label, multicenter trial comparing intratumoral T-VEC with
subcutaneous GM-CSF in patients with unresectable stage 11IB-IV melanoma.[5][6][13][14]
[15][16][17]

o Patient Population: Patients with injectable cutaneous, subcutaneous, or nodal melanoma
lesions.

o Treatment Regimen: T-VEC was administered intralesionally, starting with a priming dose
followed by subsequent doses every two weeks. The total volume injected was dependent
on the lesion size.

» Endpoints: The primary endpoint was Durable Response Rate (DRR), defined as a complete
or partial response lasting continuously for at least six months. Overall Survival (OS) was a
key secondary endpoint.

BO-112 SPOTLIGHT-203 Phase Il Trial
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o Study Design: A single-arm, multicenter trial evaluating the combination of intratumoral BO-
112 and intravenous pembrolizumab.[18][19][20][21]

» Patient Population: Patients with advanced melanoma who had progressed on prior anti-PD-
1 therapy.[18][19][20][21]

e Treatment Regimen: BO-112 was injected into one or more tumor lesions weekly for the first
seven weeks, then every three weeks. Pembrolizumab was administered intravenously
every three weeks.[18][19][20][21]

o Endpoints: The primary endpoint was Objective Response Rate (ORR) according to RECIST
1.1. Progression-Free Survival (PFS) and Overall Survival (OS) were secondary endpoints.
[18][19][22][20][21]

PF-3512676 Phase I/l Lymphoma Trial

» Study Design: A single-center, open-label trial investigating the combination of low-dose
radiotherapy and intratumoral PF-3512676.[8][9][23][24][25][26][27]

» Patient Population: Patients with low-grade B-cell lymphoma.[8][9][23][24][25][26][27]

o Treatment Regimen: A single tumor site received low-dose radiation (4 Gy in two fractions)
followed by intratumoral injections of PF-3512676.[9][23][24][25][26][27]

o Endpoints: Clinical responses were assessed at distant, untreated tumor sites. Immune
responses were evaluated by measuring T-cell activation.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key
signaling pathways and experimental workflows described in this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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